molecular formula C28H56OSn2 B1365153 2,5-Bis(tri-n-butylstannyl)furan CAS No. 193361-76-1

2,5-Bis(tri-n-butylstannyl)furan

Cat. No.: B1365153
CAS No.: 193361-76-1
M. Wt: 646.2 g/mol
InChI Key: TWUYAXFJUMLGIN-UHFFFAOYSA-N
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Safety and Hazards

Bu3SnFur is considered to have low toxicity but it is recommended to use protective equipment when handling the compound . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It also causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

It is known to be used as an agrochemical, organic, and pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Bis(tri-n-butylstannyl)furan. For instance, it is known to be light-sensitive and is typically stored at room temperature . It is also considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Preparation Methods

2,5-Bis(tri-n-butylstannyl)furan can be synthesized through several methods. One common synthetic route involves the reaction of furan with tri-n-butylstannyl chloride in the presence of a base such as sodium hydride . The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through column chromatography or recrystallization .

Comparison with Similar Compounds

2,5-Bis(tri-n-butylstannyl)furan is unique due to its specific substitution pattern on the furan ring and the presence of two tri-n-butylstannyl groups. Similar compounds include:

These similar compounds share some chemical properties but differ in their reactivity and applications due to the number and position of the stannyl groups .

Properties

IUPAC Name

tributyl-(5-tributylstannylfuran-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYAXFJUMLGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56OSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468839
Record name 2,5-Bis(tri-n-butylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193361-76-1
Record name 2,5-Bis(tri-n-butylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes 2,5-Bis(tri-n-butylstannyl)furan a valuable reagent in organic synthesis, particularly for developing new drugs?

A1: this compound is a highly versatile reagent in organic synthesis due to its participation in Stille coupling reactions. [, ] This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-carbon bonds between stannanes, like this compound, and various organic halides or pseudohalides. This capability enables the introduction of a furan ring, a common motif in many bioactive molecules, into diverse chemical structures.

Q2: How does the structure of compounds derived from this compound relate to their biological activity, specifically against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum?

A2: The papers highlight the Structure-Activity Relationship (SAR) of various diamidine compounds synthesized using this compound as a key starting material. [] These compounds are designed to target parasites like Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis (sleeping sickness), and Plasmodium falciparum, responsible for malaria.

Q3: Can you elaborate on the significance of synthesizing 'reversed' diamidino compounds using this compound in the context of antimicrobial drug discovery?

A3: The synthesis of "reversed" diamidino compounds, facilitated by using this compound in Stille coupling reactions, presents a novel approach to combating antimicrobial resistance. [] These compounds exhibit potent activity against various microorganisms, including Mycobacterium tuberculosis and fungal species like Candida albicans and Aspergillus fumigatus. []

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